
3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H4ClF2IO It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where benzene is treated with various electrophiles to introduce the desired substituents. For example, starting with a methoxybenzene derivative, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to achieve the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Research into its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene depends on its interaction with other molecules. In substitution reactions, the halogen atoms can be replaced by nucleophiles through a two-step mechanism involving the formation of a positively charged intermediate. In coupling reactions, it can form new carbon-carbon bonds through palladium-catalyzed processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
- 1,5-Difluoro-2-iodo-4-methoxybenzene
Uniqueness
3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of multiple halogens and a methoxy group makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C7H4ClF2IO |
|---|---|
Poids moléculaire |
304.46 g/mol |
Nom IUPAC |
3-chloro-1,5-difluoro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H4ClF2IO/c1-12-7-4(10)2-3(9)6(11)5(7)8/h2H,1H3 |
Clé InChI |
YOTYBHYAPNBTMF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1F)F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)

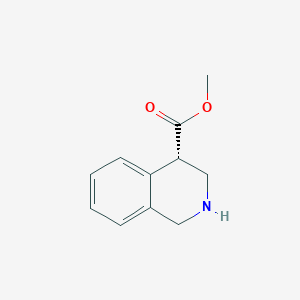

![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)
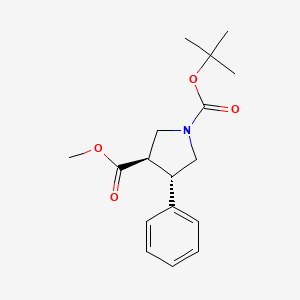
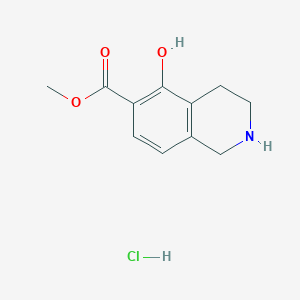
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
![6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B13900678.png)
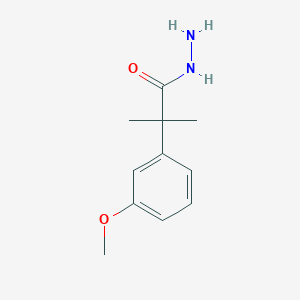

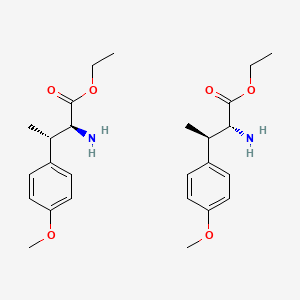
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)
